Methylacetophos

Description

Overview of Organothiophosphate Chemistry within Research Paradigms

Organothiophosphates are a significant class of organophosphorus compounds characterized by the presence of a phosphorus-sulfur bond. wikipedia.org This class of compounds, which includes Methylacetophos, is primarily known for its application as insecticides. wikipedia.orgtaylorandfrancis.com The mechanism of action for many organothiophosphates involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. ontosight.aibionity.comnih.gov This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual death of the insect. ontosight.ai

The chemistry of organothiophosphates is diverse, with variations in the organic substituents attached to the phosphorus atom influencing their biological activity and environmental fate. bionity.com Research in this field encompasses the synthesis of novel derivatives, understanding structure-activity relationships, and studying their degradation pathways. thieme-connect.com The ability of organothiophosphates to degrade more rapidly in the environment compared to persistent organochlorine pesticides made them an attractive alternative for agricultural use. bionity.com

Historical Context of Methylacetophos within Chemical Synthesis and Degradation Studies

The development of organophosphate chemistry dates back to the early 19th century, with significant advancements occurring in the mid-20th century. nih.gov The synthesis of the first organophosphate cholinesterase inhibitor, tetraethyl pyrophosphate (TEPP), is credited to Philippe de Clermont in 1854. researchgate.net However, it was the work of Gerhard Schrader in the 1930s and 1940s that led to the development of numerous organophosphate compounds for use as insecticides. wikipedia.orgbionity.comresearchgate.net This era saw the synthesis of thousands of organophosphate compounds, including the precursor to many modern insecticides. nih.gov

Following World War II, the synthesis methods for these compounds became more widely known, leading to the commercialization of insecticides like parathion (B1678463). bionity.comnih.gov The use of organophosphate insecticides peaked in the 1970s, following the ban of many organochlorine pesticides. nih.gov While specific historical details on the initial synthesis of Methylacetophos are not extensively documented in the provided search results, it is known to be an aliphatic organothiophosphate insecticide. bcpcpesticidecompendium.orggoogle.com The name "methylacetophos" is approved in China, and it has a diethyl analogue named acetophos. bcpcpesticidecompendium.org Studies on its ovicidal properties were conducted as early as 1967. dtic.mil

Rationale for Contemporary Academic Investigations of Methylacetophos and Related Structures

Contemporary research on Methylacetophos and related organothiophosphates is driven by several factors. A primary focus is on their environmental fate and the development of analytical methods for their detection. cdc.gov The limited solubility of Methylacetophos in water and its solubility in organic solvents influence its environmental behavior and application. cymitquimica.com Concerns about its potential for environmental persistence and bioaccumulation necessitate careful study. cymitquimica.com

Modern analytical techniques are crucial for monitoring its presence in various environmental matrices. cdc.gov Techniques such as gas chromatography (GC) combined with various detectors (FID, FPD, MS) and high-performance liquid chromatography (HPLC) with UV or fluorescence detectors are commonly employed. cdc.govmeasurlabs.com The development of more sensitive and selective methods, including those based on mass spectrometry, allows for the detection of trace amounts of these compounds. measurlabs.comresearchgate.net Furthermore, research into the degradation of organophosphates, both through abiotic processes like hydrolysis and biotic mechanisms, is essential for understanding their environmental impact. bionity.comgoogle.com

Scope and Objectives of Focused Chemical Inquiry

The focused chemical inquiry into Methylacetophos aims to provide a comprehensive understanding of its chemical and physical properties, methods of synthesis, and degradation pathways. A key objective is to characterize the compound through detailed analytical data. This includes determining its molecular formula, molecular weight, and structural identifiers such as its CAS Registry Number.

Investigations into its synthesis would likely involve the reaction of O,O-dimethyl phosphorothioate (B77711) with an ethyl mercaptoacetate (B1236969) ester. cymitquimica.com Degradation studies focus on understanding how the molecule breaks down under various environmental conditions, with a particular interest in the hydrolysis of the ester and phosphorothioate linkages. google.com The ultimate goal of this focused inquiry is to build a detailed chemical profile of Methylacetophos, which can inform its handling, application, and environmental monitoring.

Chemical and Physical Properties of Methylacetophos

| Property | Value |

| CAS Registry Number | 2088-72-4 |

| Molecular Formula | C6H13O5PS |

| Molecular Weight | 228.2 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Distinctive |

| Solubility | Limited in water, soluble in organic solvents |

| IUPAC Name | ethyl [(dimethoxyphosphoryl)sulfanyl]acetate |

Data sourced from multiple references. bcpcpesticidecompendium.orgcymitquimica.comcas.orgnih.gov

Synonyms for Methylacetophos

| Synonym |

| Acetic acid, 2-[(dimethoxyphosphinyl)thio]-, ethyl ester |

| Acetic acid, ((dimethoxyphosphinyl)thio)-, ethyl ester (9CI) |

| Acetic acid, [(dimethoxyphosphinyl)thio]-, ethyl ester |

| Acetic acid, mercapto-, ethyl ester, S-ester with O,O-dimethyl phosphorothioate |

| Phosphorothioic acid, O,O-dimethyl ester, S-ester with ethyl mercaptoacetate |

Data sourced from multiple references. cymitquimica.comcas.org

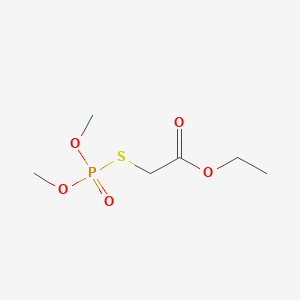

Structure

3D Structure

Properties

CAS No. |

2088-72-4 |

|---|---|

Molecular Formula |

C6H13O5PS |

Molecular Weight |

228.21 g/mol |

IUPAC Name |

ethyl 2-dimethoxyphosphorylsulfanylacetate |

InChI |

InChI=1S/C6H13O5PS/c1-4-11-6(7)5-13-12(8,9-2)10-3/h4-5H2,1-3H3 |

InChI Key |

LIXQYRZDAFGLSQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CSP(=O)(OC)OC |

Canonical SMILES |

CCOC(=O)CSP(=O)(OC)OC |

Other CAS No. |

2088-72-4 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Methylacetophos and Analogous Organothiophosphates

Elucidation of Foundational Synthetic Routes to Organothiophosphate Structures

The synthesis of organothiophosphates, a class of compounds including Methylacetophos, is built upon fundamental reactions that create the characteristic phosphorus-sulfur and phosphorus-oxygen bonds. These methods have been refined over decades to improve yield, purity, and scalability.

Phosphorylation and Thiolation Reaction Mechanisms

The core of organothiophosphate synthesis lies in the formation of P-S and P-O bonds, typically through phosphorylation and thiolation reactions. A primary and classical route involves the reaction of phosphorus pentasulfide (P₂S₅) with alcohols (ROH). wikipedia.org This reaction yields dithiophosphoric acids, which are key intermediates for many pesticides, such as Malathion. wikipedia.org The general scheme for this reaction is: P₂S₅ + 4 ROH → 2 (RO)₂PS₂H + H₂S wikipedia.org

Another foundational method is the alcoholysis of phosphorus oxychloride (POCl₃). This reaction proceeds readily with alcohols to produce organophosphates. wikipedia.org To create the thiophosphate linkage, a subsequent step involving a sulfur source is necessary.

More modern approaches have focused on creating the P-S bond through cross-dehydrogenative coupling (CDC) reactions. These methods are advantageous for their atom economy. acs.org For instance, the direct coupling of phosphonates and thiols can be achieved through electrochemical reactions, which proceed at room temperature without the need for oxidants or bases. nih.govfigshare.com This electrochemical dehydrogenative phosphorylation forms a P-S bond directly. nih.gov The reaction is notable for its tolerance of various functional groups on both the aryl/alkyl thiols and the phosphonates. nih.gov

Strategies for Precursor Synthesis and Intermediate Compound Characterization

The synthesis of organothiophosphates relies on the availability of key phosphorus-containing precursors. Historically, phosphorus trichloride (B1173362) (PCl₃) has been a central starting material, which can be oxidized to produce phosphoryl chloride (POCl₃), another critical precursor for phosphate (B84403) esters. rsc.org However, PCl₃ is highly toxic, prompting research into alternative starting materials. researchgate.net

An important class of intermediates is the diorganodithiophosphoric acids, which are commonly prepared by treating phosphorus pentasulfide with alcohols. wikipedia.org For example, dimethyl dithiophosphoric acid, a precursor to insecticides like malathion, is synthesized in this manner. wikipedia.org

Characterization of these precursors and the final products is crucial. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H), mass spectrometry, and X-ray crystallography are employed. In the synthesis of Amiton-like compounds, for instance, single crystals of the quaternary ammonium (B1175870) salt derivatives were subjected to X-ray analysis to determine their precise three-dimensional structures. uni-muenchen.de

Development of Contemporary Synthetic Approaches for Methylacetophos Analogs

Recent advancements in synthetic chemistry have focused on addressing the challenges of stereoselectivity and environmental impact, leading to more sophisticated and sustainable methods for preparing organothiophosphates.

Stereoselective Synthesis of Chiral Organothiophosphates

Many biologically active organothiophosphates are chiral at the phosphorus center. The synthesis of a single stereoisomer is often desirable, as different enantiomers or diastereomers can have vastly different biological activities. We have probed the contacts between EcoRI endonuclease and the central phosphate of its recognition site GAApTTC, using synthetic oligonucleotides containing single stereospecific Rp- or Sp-phosphorothioates (Ps). nih.gov These substitutions produce subtle stereospecific effects on EcoRI endonuclease binding and cleavage. nih.gov An Sp-Ps substitution in one strand of the DNA duplex enhances binding, while the Rp-Ps substitution has an unfavorable effect. nih.gov

The development of stereoselective synthetic methods is an active area of research. rsc.org For example, palladium-catalyzed propargylic substitution with phosphorus nucleophiles has been shown to be an efficient and stereoselective route to certain phosphorus compounds. Intramolecular nucleophilic substitution has been used as a key step in the stereoselective synthesis of novel ferrocenyl diphosphines. rsc.org These advanced methods provide pathways to chiral phosphines and their derivatives, which are crucial for asymmetric catalysis and the synthesis of enantiomerically pure target molecules. rsc.org

Application of Green Chemistry Principles in Organothiophosphate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize environmental impact. researchgate.net This involves a holistic approach, considering the entire life cycle of the chemical, from raw material sourcing to disposal. nih.govacs.org

Key strategies in green synthesis include:

Avoiding Hazardous Reagents: A major goal is to bypass the use of highly toxic phosphorus trichloride (PCl₃). researchgate.net Research is focused on the direct functionalization of elemental phosphorus (P₄) or phosphine (B1218219) (PH₃). researchgate.net

Solvent-Free Conditions: One-pot, three-component reactions under solvent-free conditions have been developed for synthesizing certain organophosphorus compounds, achieving high yields and purity with shorter reaction times. researchgate.net

Catalysis: The use of catalysts, such as nano Sb₂O₃, can enable reactions under milder conditions. researchgate.net

Electrochemical Synthesis: As mentioned earlier, electrochemical methods offer a green alternative by using electrons as a "traceless" reagent, often under mild conditions without the need for chemical oxidants. nih.govcardiff.ac.uk For example, the electrochemical synthesis of thiophosphates from thiols and phosphonates has been demonstrated. acs.org

Below is a table summarizing some green synthetic approaches for organophosphorus compounds.

| Synthetic Approach | Key Principles | Advantages | Reference |

| Electrochemical Coupling | Use of electricity as a reagent, mild conditions | Avoids chemical oxidants, high atom economy, good functional group tolerance | acs.orgnih.gov |

| Solvent-Free Catalysis | One-pot, multi-component reactions without solvent | Reduced waste, shorter reaction times, high yields | researchgate.net |

| Alternative Precursors | Bypassing PCl₃ by using elemental P₄ or PH₃ | Reduces use of highly toxic intermediates | researchgate.net |

| Life Cycle Assessment | Framework for evaluating overall sustainability | Comprehensive evaluation of environmental and health impacts | nih.govacs.org |

Advanced Chemical Functionalization and Derivatization Strategies

The functionalization and derivatization of the organothiophosphate scaffold are employed to modify the molecule's properties or to prepare it for specific applications, such as creating analytical standards or developing new bioactive compounds.

One approach involves converting parent compounds into derivatives that are more amenable to analysis. For example, Amiton-like organophosphates were converted to their corresponding quaternary ammonium salts, which in some cases yielded single crystals suitable for X-ray analysis. uni-muenchen.de

Another area of research is the functionalization of materials to interact with and neutralize organophosphorus compounds. Carbon nanomaterials, such as graphene and carbon nanotubes, can be covalently modified with functional groups to create platforms for sensing and detoxifying these agents. rsc.org Similarly, materials like montmorillonite (B579905) have been functionalized with molecules such as pralidoxime (B1201516) to provide chemical protection against organophosphates. acs.org

The synthesis of analogs often involves multi-step processes where functional groups are introduced or modified. For instance, the synthesis of various pesticidal analogs can start from a common intermediate, such as an N-aryl urea, which is then cyclized with different reagents (e.g., vicinal dihalides, α-halo ketones) to produce a diverse library of heterocyclic compounds. epo.org

Selective Modification of Thioester and Phosphate Moieties

The reactivity of organothiophosphates is centered around the phosphorus atom and its associated ester and amide linkages. Selective modification of these moieties is crucial for developing new compounds and understanding their chemical behavior.

Thioester Moiety (P-S-R): The phosphorus-sulfur bond is a key functional group. Recent advances in organophosphorus chemistry have provided methods for the direct S-arylation of phosphorothioate (B77711) diesters using diaryliodonium salts. acs.org This metal-free approach allows for the creation of a P-S-Aryl bond with high efficiency and, significantly, with retention of stereochemistry at the phosphorus center. acs.org While this specific method is demonstrated on diesters, the principle of targeting the sulfur atom for arylation or alkylation represents a viable strategy for creating diverse analogs.

Another approach involves the coupling of H-phosphonates with thiols. researchgate.net These reactions can be promoted by various means, including electrochemically or with reagents like trichloroisocyanuric acid (TCCA), to form the P-S bond, yielding the corresponding thiophosphates. researchgate.net In biological systems, thioester linkages, such as in acetyl-CoA, are critical acyl group carriers, and their conversion to more stable oxygen esters is an energetically favorable process. libretexts.org This principle underscores the inherent reactivity of the thioester bond toward nucleophilic attack.

Phosphate/Thiophosphate Moiety (P=O / P=S): The conversion of a thiophosphate (P=S) to its phosphate (or oxon, P=O) counterpart is a critical activation step for many insecticides. wikipedia.org This transformation can be achieved synthetically through oxidation. Conversely, the synthesis of thiophosphates from phosphate precursors can be more complex. The iodine-azide reaction is a classic qualitative test that can differentiate between phosphates (P=O) and thiophosphates (P=S), as the latter induces the reaction. bibliotekanauki.pl The reactivity of the P=S bond allows for its detection using specific reagents like palladium(II) chloride or silver nitrate. bibliotekanauki.pl Selective modification at this position often involves complete synthesis starting from appropriate phosphorus(V) precursors like thiophosphoryl chloride (PSCl₃), analogous to the use of POCl₃ for phosphates. wikipedia.org

Rational Design for Substituent Introduction to Probe Structure-Reactivity Relationships

Rational design involves strategically modifying a molecule's structure to understand how these changes affect its chemical reactivity and biological activity. illinois.edu This approach has been extensively applied to organophosphates to modulate their properties. researchgate.netresearchgate.netmdpi.comsoton.ac.uk

For organophosphate insecticides like Acephate, a key structure-reactivity relationship lies in its metabolism to the more potent acetylcholinesterase (AChE) inhibitor, Methamidophos (B33315). orst.eduorst.eduarabjchem.org The N-acetyl group in Acephate renders it a weaker AChE inhibitor than Methamidophos. orst.eduarabjchem.org Therefore, designing analogs with different N-acyl or other N-substituent groups is a primary strategy to probe how this position influences metabolic stability and intrinsic toxicity.

Studies on reactivators for organophosphate-inhibited AChE provide excellent examples of rational design. For instance, analogs of 2-pralidoxime (2-PAM) were designed by adding various electron-donating groups to the pyridinium (B92312) ring. researchgate.net Computational (in silico) techniques were used to predict binding energies, leading to the identification of analogs with potentially enhanced reactivation capabilities. researchgate.net Similarly, other research has focused on modifying reactivator scaffolds to reduce their own inhibitory effects while maintaining or improving their ability to cleave the organophosphate from the enzyme. soton.ac.uk

The effect of the leaving group is another critical factor in the reactivity of organophosphates. The rate-limiting step in the hydrolysis of thiophosphates can often be predicted based on the pKa of the leaving group. core.ac.uk By systematically varying the alkoxy or aryloxy groups attached to the phosphorus atom, chemists can fine-tune the electrophilicity of the phosphorus center and the stability of the leaving group, thereby controlling the compound's reactivity towards nucleophiles like the serine hydroxyl group in AChE. mdpi.com

The table below illustrates how different substituents on analogous organophosphate structures can influence reactivity, a key aspect of structure-reactivity relationship studies.

| Base Compound | Substituent Change | Effect on Reactivity/Property | Reference |

| Methamidophos | N-acetylation (to form Acephate) | Decreases acute toxicity and AChE inhibition potency compared to Methamidophos. | orst.eduarabjchem.org |

| Paraoxon (B1678428) (P=O) | P=S substitution (to form Parathion) | Decreases direct AChE inhibition; requires metabolic activation (oxidation) to become potent. | wikipedia.org |

| 2-PAM (Reactivator) | Addition of electron-donating groups (e.g., phenyl, methyl) to pyridinium core | Predicted to increase binding energy to inhibited AChE, potentially enhancing reactivation. | researchgate.net |

| Generic Organophosphate | Variation of alkyl/aryl ester groups (leaving groups) | Modulates the electrophilicity of the phosphorus center and hydrolysis rates. | mdpi.comcore.ac.uk |

Chemical Reactivity and Transformation Pathways of Methylacetophos

Investigation of Hydrolytic Degradation Mechanisms in Aquatic and Controlled Systems

Hydrolytic degradation is a key pathway for the breakdown of Methylacetophos in aqueous environments. wisdomlib.org This process involves the cleavage of the molecule's ester and phosphorothioate (B77711) bonds through reaction with water. researchgate.net The rate and mechanism of this degradation are highly dependent on the chemical conditions of the surrounding water.

The hydrolysis of organophosphate triesters is significantly influenced by pH. nih.gov The degradation rate of Methylacetophos is subject to catalysis under both acidic and basic conditions, with the stability of the compound varying considerably across the pH spectrum. Generally, for organophosphate esters, the hydrolysis rate increases in strongly acidic or alkaline solutions. rsc.orgrsc.org

In acidic conditions, the carbonyl oxygen of the ester group can be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the electrophilic centers at the phosphorus atom and the carbonyl carbon, leading to the cleavage of the respective P-S and C-O ester linkages. Studies on analogous organophosphate compounds demonstrate that hydrolysis rates can change by a factor of 10 for each unit change in pH. researchgate.net For many organophosphates, the slowest degradation occurs in the neutral to slightly acidic pH range. nih.gov While specific kinetic data for Methylacetophos is not widely available, the behavior of similar organophosphate triesters suggests a comparable pH-dependent profile. nih.gov

Table 1: Illustrative pH-Dependent Hydrolysis of Organophosphate Esters in Aquatic Systems

This table presents generalized kinetic data for a typical organophosphate ester, illustrating the profound effect of pH on its hydrolytic stability.

| pH | Dominant Mechanism | Relative Degradation Rate | Estimated Half-Life (t½) |

| 3.0 | Acid-Catalyzed Hydrolysis | Moderate | Weeks to Months |

| 5.0 | Neutral Hydrolysis | Low | Months to Years |

| 7.0 | Neutral Hydrolysis | Low | Months to Years |

| 9.0 | Base-Catalyzed Hydrolysis | High | Days to Weeks |

| 11.0 | Base-Catalyzed Hydrolysis | Very High | Hours to Days |

| Note: Data is generalized based on studies of various organophosphate esters and is intended for illustrative purposes. nih.govrsc.org |

The hydrolysis of Methylacetophos can be accelerated by catalysts present in the environment. uzh.ch Divalent metal ions, such as Cu²⁺, Zn²⁺, and Mg²⁺, commonly found in natural waters, can act as Lewis acids to promote hydrolysis. uzh.chlibretexts.org These metal ions can coordinate with the oxygen or sulfur atoms of the ester or phosphorothioate groups. nih.gov This coordination polarizes the P-S or C=O bond, increasing the electrophilicity of the phosphorus or carbon atom and making it more vulnerable to nucleophilic attack by a water molecule. libretexts.org

The catalytic mechanism often involves the formation of a metal-ion bridge, where the metal ion binds to both the organophosphate and a water molecule. ebi.ac.uknih.gov This binding activates the water molecule, effectively lowering its pKa and making it a more potent nucleophile (M-OH⁻) at neutral pH. nih.gov This metal-ion-mediated pathway can significantly enhance the rate of hydrolysis compared to the uncatalyzed reaction, playing a crucial role in the abiotic degradation of Methylacetophos in aquatic systems. uzh.ch

Kinetic Analysis of pH-Dependent Reaction Profiles

Oxidative Transformations in Defined Chemical Environments

Oxidative processes represent another significant degradation route for Methylacetophos, involving the transformation of the parent molecule through reactions with various oxidants. These transformations can be initiated by light or through the action of highly reactive chemical species.

Photolytic degradation, or photolysis, occurs when a molecule absorbs light energy, leading to its decomposition. researchgate.net The process is initiated by the absorption of photons of appropriate energy (typically in the UV range of sunlight), which excites the molecule to a higher electronic state. This excited state can then undergo various reactions, including bond cleavage, leading to degradation. For organophosphates, this can result in the breaking of P-S, P-O, or C-S bonds.

Table 2: Examples of Photochemical Quantum Yields for Selected Pesticides in Water

| Compound | Wavelength (nm) | Quantum Yield (Φ) |

| Atrazine | 254 | 0.035 |

| Sulfamethoxazole | 254 | 0.33 |

| Diclofenac | 254 | 0.37 |

| Methane | 121.6 | 0.55 (for H atom loss) |

| Note: These values are for different compounds and are provided to illustrate typical quantum yield magnitudes. rsc.orgnih.gov |

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to remediate recalcitrant organic pollutants like organophosphate pesticides. routledge.commrforum.com These processes are characterized by the in-situ generation of extremely powerful and non-selective oxidizing agents, most notably the hydroxyl radical (•OH). mrforum.comresearchgate.net Common AOPs applicable to organophosphate remediation include:

Fenton and Photo-Fenton: These processes use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. mdpi.com

UV/H₂O₂: The photolysis of hydrogen peroxide with UV light produces hydroxyl radicals. mdpi.com

Ozonation (O₃) and O₃-based AOPs: Ozone can react directly with pollutants or be combined with UV light or H₂O₂ to generate •OH radicals.

Heterogeneous Photocatalysis: This method typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals. researchgate.net

These technologies have proven effective in degrading a wide range of organic contaminants to simpler, less harmful substances, and ultimately to carbon dioxide, water, and inorganic ions. mrforum.com

The cornerstone of AOPs is the hydroxyl radical (•OH), which has a very high oxidation potential and reacts rapidly with most organic molecules. mrforum.com The degradation of Methylacetophos by •OH radicals can proceed through several pathways: nih.gov

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the alkyl (methyl or ethyl) groups of the molecule. This creates a carbon-centered radical, which can then react with oxygen to form a peroxyl radical, initiating a cascade of oxidative reactions that lead to bond cleavage.

Electrophilic Addition: The •OH radical can add to electron-rich sites in the molecule. For Methylacetophos, this could include addition to the sulfur atom or the C=O double bond of the ester group.

Electron Transfer: An electron can be transferred from the Methylacetophos molecule to the hydroxyl radical, forming a radical cation that is highly unstable and subject to rapid degradation.

These initial radical-mediated reactions transform the parent compound into various intermediates, which are themselves subject to further attack by hydroxyl radicals. nih.gov This chain of reactions continues until the organic structure is completely broken down or mineralized. rsc.org

Advanced Oxidation Processes (AOPs) for Organophosphate Remediation

Role of Specific Oxidant Systems (e.g., UV/TiO2, Photo-Fenton, Ultrasonic Ozonation)

Advanced Oxidation Processes (AOPs) represent a class of procedures for the treatment of water and wastewater contaminated with recalcitrant organic pollutants. These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are non-selective and can oxidize a broad spectrum of organic compounds, including organophosphorus pesticides like Methylacetophos.

UV/TiO₂ Photocatalysis:

The photocatalytic degradation of organic compounds using titanium dioxide (TiO₂) under ultraviolet (UV) irradiation is a widely studied AOP. When TiO₂ is irradiated with UV light of energy greater than its band gap (3.2 eV for anatase), an electron is promoted from the valence band to the conduction band, creating an electron-hole pair (e⁻/h⁺) researchgate.net. These charge carriers can initiate a series of redox reactions. The photogenerated holes (h⁺) can react with water or hydroxide ions adsorbed on the TiO₂ surface to produce hydroxyl radicals. The electrons (e⁻) in the conduction band can reduce adsorbed molecular oxygen to superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species, including •OH researchgate.net.

Photo-Fenton Process:

The photo-Fenton process is an enhancement of the classical Fenton reaction, which involves the generation of hydroxyl radicals from the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂). The reaction is significantly accelerated by UV irradiation, which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals essde.com. This cycle allows for the use of lower concentrations of iron, reducing the amount of iron sludge produced epa.gov.

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Fe³⁺ + H₂O → Fe(OH)²⁺ + H⁺

Fe(OH)²⁺ + hν → Fe²⁺ + •OH

The photo-Fenton process has proven effective for the degradation of a wide range of refractory organic pollutants, including pharmaceuticals and pesticides epa.govredalyc.org. The degradation of heterocyclic compounds, which bear some structural resemblance to parts of the Methylacetophos molecule, has been shown to be effective, leading to the formation of more biodegradable intermediates or complete mineralization to CO₂ and water epa.gov. The efficiency of the process is highly dependent on parameters such as pH (typically optimal in the acidic range of 2-4), and the concentrations of Fe²⁺ and H₂O₂ epa.govredalyc.org.

Ultrasonic Ozonation:

Ultrasonic ozonation is a hybrid AOP that combines the oxidative power of ozone (O₃) with the physical and chemical effects of ultrasonic cavitation. Ultrasound waves propagating through a liquid medium create, grow, and implode microbubbles. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of water molecules and the formation of hydroxyl radicals nih.gov. These radicals, in addition to the direct oxidation by ozone molecules, enhance the degradation rate of organic pollutants.

Studies on the degradation of organophosphorus pesticides like methamidophos (B33315) and dichlorvos (B1670471) on lettuce have demonstrated the efficacy of the US/O₃ combination nih.govnih.gov. The degradation rate was found to be influenced by the ozone flow rate, treatment time, initial pesticide concentration, and water temperature nih.gov. The combined treatment showed a synergistic effect, leading to higher degradation rates than either ultrasound or ozone treatment alone nih.gov. The degradation of pesticides in these systems often follows first-order kinetics nih.gov.

Table 1: Research Findings on the Degradation of Analogue Compounds using Advanced Oxidation Processes

| Oxidant System | Target Compound | Key Findings | Reference |

| UV/TiO₂ | Methylene (B1212753) Blue | Best degradation at pH 2 and 0.1 wt% catalyst loading. Follows pseudo-first-order kinetics. | oup.com |

| UV/Fe₂O₃/Bentonite/TiO₂ | Reactive Red 198 | Complete degradation achieved in 60 minutes under UV light. | researchgate.net |

| Photo-Fenton | Pharmaceutical Wastewater | 64.9% COD removal at pH 2.0 with 10 g/L catalyst and 0.5 mol/L H₂O₂. | epa.gov |

| Photo-Fenton | Azithromycin | Degradation is more favorable at pH 5.4 than 6.5. | redalyc.org |

| Ultrasonic Ozonation | Methamidophos on Lettuce | Degradation rate of up to 82.16% under optimal conditions. | nih.gov |

| Ultrasonic Ozonation | Dichlorvos in Water | The reaction kinetics followed a specific dynamical equation confirming applicability. | nih.gov |

Reductive Transformation Pathways

Electron Transfer Processes and Their Chemical Consequences

Electron transfer is a fundamental process in many chemical and biological reactions, involving the movement of an electron from a donor to an acceptor species, resulting in a change in the oxidation states of the participants scialert.netwur.nl. In the context of Methylacetophos, a polar organophosphorus compound, electron transfer processes are central to its reductive transformation.

The kinetics of electron transfer reactions can be described by theories such as the Marcus theory, which relates the rate of electron transfer to the free energy of the reaction and a reorganization energy term scialert.net. The solvent and the surrounding molecular structure play a crucial role in stabilizing the transition state and influencing the reaction rate scialert.net.

In biological systems, organophosphates are known to interfere with electron transport chains, for example, in mitochondria, by accepting electrons and disrupting the normal flow, which can lead to oxidative stress nih.gov. While this is a toxicological effect, it underscores the ability of these molecules to participate in electron transfer reactions.

Environmental Chemical Fate and Mechanistic Degradation Pathways of Organothiophosphates

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation, driven by chemical and physical factors, is a critical component of a pesticide's environmental fate. These processes include hydrolysis, phototransformation, and interactions with soil and sediment particles.

Hydrolysis Kinetics and Persistence in Soil and Aqueous Systems

Hydrolysis is a primary chemical reaction that can lead to the degradation of organophosphate pesticides in water and soil. aidic.it This process involves the cleavage of ester bonds, which can be influenced by pH and temperature. aidic.it For many organophosphates, hydrolysis rates are significantly faster under alkaline conditions. chemicalbook.com

However, a thorough review of the scientific literature reveals a lack of specific studies on the hydrolysis kinetics of Methylacetophos. There are no available data on its rate constants or degradation half-life (DT50) in either soil or aqueous environments. herts.ac.ukherts.ac.uk While general principles of organophosphate hydrolysis are well-understood, quantitative data for Methylacetophos itself are absent. plantarchives.orgsciensage.inforesearchgate.netresearchgate.netgoogleapis.com

Phototransformation on Environmental Surfaces and in the Aqueous Phase

Phototransformation, or photolysis, is another significant abiotic pathway for the degradation of pesticides, occurring when a chemical absorbs light energy, leading to its decomposition. jst.go.jp The rate and products of photolysis are dependent on factors such as light intensity and the presence of photosensitizing agents in the environment. jst.go.jpresearchgate.net

Specific research on the phototransformation of Methylacetophos is not available in the published literature. indiaenvironmentportal.org.in Consequently, there are no data regarding its photolytic half-life, the quantum yield of its degradation, or the identity of its transformation products on environmental surfaces or in water. jst.go.jpnih.govnih.gov

Adsorption and Desorption Dynamics with Environmental Sorbents and Particulates

The mobility of a pesticide in the environment is heavily influenced by its tendency to adsorb to soil organic matter and clay particles. researchgate.net This behavior is quantified by the soil adsorption coefficient (Koc or Kd), which indicates whether a chemical is likely to be mobile and leach into groundwater or remain bound to the soil. researchgate.netresearchgate.net Organophosphate pesticides generally exhibit low mobility in soil due to strong sorption to soil particles. alsglobal.pl

Despite the importance of this parameter, there are no published studies that have determined the adsorption and desorption coefficients for Methylacetophos. researchgate.netontosight.aicfs.gov.hkepa.gov Therefore, its potential for leaching and mobility in different soil types remains uncharacterized.

Biotic Transformation Mechanisms (Excluding direct biological effects on organisms or ecosystems)

Biotic transformation, primarily through microbial activity, is a key route for the breakdown of many organic pesticides in the environment. nih.gov

Characterization of Microbial-Mediated Enzymatic Degradation Pathways

Microorganisms in soil and water can evolve metabolic pathways to utilize pesticides as a source of carbon, phosphorus, or energy, leading to their degradation. plantarchives.orgnih.gov The degradation of many organophosphates by various bacterial and fungal strains has been documented. plantarchives.orgresearchgate.net

However, specific studies identifying microbial strains capable of degrading Methylacetophos or elucidating its biodegradation pathway are absent from the scientific literature. jst.go.jpnih.gov While O,O-dimethyl phosphorodithioate, a structural component of Methylacetophos, can be degraded by certain bacteria, the specific pathways for the parent compound have not been reported. jst.go.jp

The enzymatic breakdown of organophosphates is often initiated by enzymes such as phosphotriesterases (PTEs) or carboxylesterases, which hydrolyze the pesticide into less toxic products. researchgate.netnih.gov These enzymes have been isolated from various microorganisms and characterized for their activity against a range of organophosphate substrates. herts.ac.ukjst.go.jpnih.gov

There is no evidence in the literature of the isolation or characterization of specific enzymes, such as phosphotriesterases or carboxylesterases, that act on Methylacetophos. herts.ac.ukjst.go.jpresearchgate.netnih.govmdpi.com Research has focused on more common organophosphates like parathion (B1678463) and paraoxon (B1678428), leaving the specific enzymatic degradation of obsolete compounds like Methylacetophos uninvestigated. jst.go.jpresearchgate.net

Information regarding the chemical compound "Methylacetophos" is not available in the public domain based on the conducted comprehensive search.

Extensive research efforts to gather scientific data on the environmental chemical fate, degradation pathways, biotransformation, and environmental transport of the specific organothiophosphate compound "Methylacetophos" have not yielded any specific results.

Molecular Basis of Microbial Degradation Potential: There is no available information on the identification or expression of genes in microorganisms that are responsible for the degradation of Methylacetophos.

Identification and Elucidation of Biotransformation Products and Metabolites: The search did not uncover any studies that have identified or characterized the byproducts or metabolites resulting from the biological transformation of Methylacetophos in the environment.

Volatilization Studies from Soil and Water Interfaces: Specific data on the volatilization potential of Methylacetophos from soil and water surfaces is not present in the available literature.

Leaching Potential and Mobility in Soil Columns and Subsurface Environments: No research could be located that investigates the movement and leaching characteristics of Methylacetophos through different soil types.

Persistence Dynamics in Various Soil Types: There is a lack of data on the persistence and degradation rates of Methylacetophos in different soil environments.

While general information exists for the broader class of organothiophosphate pesticides, specific data for "Methylacetophos" is absent from the searched scientific databases and public records. Therefore, it is not possible to provide the detailed, scientifically accurate article as requested.

Advanced Analytical Methodologies for Characterization and Quantification of Methylacetophos and Its Transformation Products

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and purifying components from a mixture for qualitative and quantitative analysis. The separation is based on the differential partitioning of the sample components between a mobile phase and a stationary phase. organomation.comopenaccessjournals.com

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like methylacetophos. organomation.compitt.edu The separation in GC is based on the compound's volatility and its interaction with the stationary phase within the GC column. pitt.edu The sample is vaporized and carried by an inert gas (mobile phase) through the column, where different compounds elute at different times based on their chemical and physical properties. drawellanalytical.com The time it takes for a compound to travel through the column is known as its retention time, a key parameter for compound identification.

For the analysis of organophosphorus pesticides such as methylacetophos, specific detectors are employed to enhance sensitivity and selectivity.

Flame Photometric Detector (FPD): This detector is highly selective for phosphorus- and sulfur-containing compounds, making it well-suited for the analysis of organophosphate pesticides. thaiscience.infogcms.czresearchgate.net The FPD offers high sensitivity for these specific elements. thaiscience.inforesearchgate.netiaea.org

Mass Spectrometry (MS): When coupled with GC, MS acts as a powerful detector that can provide structural information, leading to confident identification of the analytes. libretexts.orgelgalabwater.com GC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for analyzing trace levels of pesticides in complex matrices like food and environmental samples. hpst.cznih.govmdpi.com

The choice of the GC column is critical for achieving good separation. A column with an inert surface and optimal selectivity provides high resolution and accuracy. hpst.cz The temperature of the column is carefully controlled and can be programmed to increase during the analysis to facilitate the elution of less volatile compounds. thaiscience.info

Table 1: Typical Gas Chromatography (GC) Parameters for Organophosphorus Pesticide Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., DB-5, HP-50+) |

| Injector Temperature | 220-250 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temp. 100°C, ramped to 280°C |

| Detector | FPD (Phosphorus mode) or MS/MS |

| Detector Temperature | 250-300 °C |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the trace analysis of a wide range of compounds, including those that are non-volatile or thermally labile. drawellanalytical.comscribd.comrsc.orgresearchgate.net This makes it particularly suitable for analyzing methylacetophos and its more polar transformation products in complex environmental and biological samples. scribd.commdpi.comlibretexts.org

The LC system separates the components of a mixture based on their interactions with the stationary and mobile phases. lcms.czrespati.ac.id The separated components then enter the mass spectrometer, where they are ionized. lcms.czrespati.ac.id In a tandem mass spectrometer (like a triple quadrupole), a specific precursor ion (parent ion) for the target analyte is selected in the first quadrupole. This ion is then fragmented in a collision cell, and a specific product ion (daughter ion) is monitored in the third quadrupole. lcms.czrespati.ac.id This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for quantification at very low levels (parts per trillion or even lower). mdpi.comlibretexts.orglcms.czsciex.com

This technique has been successfully applied to the determination of various pesticides in water and food samples. colby.edufortunejournals.comfrontiersin.orgnih.gov The development of automated online Solid-Phase Extraction (SPE) coupled with LC-MS/MS has further streamlined sample preparation, reducing analysis time and improving reproducibility for trace-level quantification in wastewater. mdpi.com

Table 2: Illustrative LC-MS/MS Parameters for Pesticide Analysis

| Parameter | Typical Setting |

|---|---|

| LC Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and methanol/acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate |

| Ionization Source | Electrospray Ionization (ESI) |

| MS Analyzer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ion Polarity | Positive or Negative, depending on the analyte |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. turkjps.org It operates on the same principles as liquid chromatography but utilizes high pressure to pump the mobile phase through a column packed with smaller particles, leading to higher resolution and faster analysis times. turkjps.org

For the analysis of methylacetophos and its transformation products, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (like C18) is used with a more polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, can be adjusted to optimize the separation. turkjps.org The pH of the mobile phase is a critical parameter that can be controlled using buffers to ensure consistent retention and peak shape, especially for ionizable compounds. chromatographyonline.com

UV detection is a common method used with HPLC. lcms.czchromatographyonline.comchromatographyonline.com The detector measures the absorbance of the eluting compounds at a specific wavelength. chromatographyonline.comchromatographyonline.com For compounds with a weak or no UV chromophore, derivatization or the use of a more universal detector like a mass spectrometer is necessary. lcms.cz

Table 3: General HPLC Parameters for the Analysis of Organic Compounds

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase (e.g., C18, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Wavelength | Selected based on the analyte's maximum absorbance |

| Injection Volume | 10 - 50 µL |

Capillary electrophoresis (CE) is a high-efficiency separation technique performed in narrow-bore capillaries. researchgate.netmnstate.edulibretexts.org Separation is achieved by applying a high voltage across the capillary, which is filled with an electrolyte solution. mnstate.edulibretexts.org Analytes migrate through the capillary at different velocities depending on their charge-to-size ratio, a phenomenon known as electrophoretic mobility. libretexts.org This results in extremely high separation efficiencies. mnstate.edu

CE is a powerful tool for the analysis of charged molecules and has been successfully applied to the separation of various pesticides, including organophosphorus compounds. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed. researchgate.netlibretexts.org In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudostationary phase, allowing for the separation of neutral compounds as well. iaea.org

Coupling CE with mass spectrometry (CE-MS) combines the high separation power of CE with the sensitive and selective detection of MS, making it a valuable tool for the analysis of complex samples. nih.govasiapharmaceutics.info This technique has been used for the determination of pesticide residues in environmental and food samples. nih.gov

Table 4: Representative Capillary Electrophoresis Conditions for Pesticide Separation

| Parameter | Typical Setting |

|---|---|

| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d.) |

| Background Electrolyte | Buffer solution (e.g., phosphate (B84403), borate) |

| Separation Voltage | 15 - 30 kV |

| Injection Mode | Hydrodynamic or Electrokinetic |

| Detection | UV or Mass Spectrometry (MS) |

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

Spectroscopic Identification and Structural Elucidation Techniques

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of chemical compounds. These methods provide detailed information about the molecular structure of an analyte.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds. libretexts.org It is based on the magnetic properties of certain atomic nuclei, such as ¹H (proton), ¹³C, and ³¹P. libretexts.org When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, and the resulting spectrum provides a wealth of structural information. libretexts.org

¹H NMR Spectroscopy: This technique provides information about the different types of protons in a molecule and their chemical environment. libretexts.org The chemical shift (δ) of a proton signal indicates its electronic environment, with different functional groups causing protons to resonate at characteristic frequencies. pitt.edulibretexts.orgpdx.edu The integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals information about the number of neighboring protons. libretexts.org

¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the spectrum. pitt.edusigmaaldrich.com

³¹P NMR Spectroscopy: This is a particularly valuable technique for the analysis of organophosphorus compounds like methylacetophos. nih.govscribd.comsigmaaldrich.com The ³¹P nucleus is 100% naturally abundant and gives sharp signals over a wide chemical shift range, making it highly suitable for both qualitative and quantitative analysis. nih.govsigmaaldrich.comsigmaaldrich.com The chemical shift of the phosphorus atom is highly dependent on its oxidation state and the nature of the groups attached to it. For example, in the breakdown of the related compound methyl paraoxon (B1678428), the starting material and its phosphate products show distinct peaks in the ³¹P NMR spectrum, allowing for the monitoring of the reaction.

By combining information from ¹H, ¹³C, and ³¹P NMR, and often employing two-dimensional (2D) NMR techniques, a complete and unambiguous structural assignment of methylacetophos and its transformation products can be achieved. researchgate.net

Table 5: Expected NMR Spectral Data for Structural Characterization

| Nucleus | Type of Information Provided | Expected Chemical Shift Range (ppm) for Organophosphates |

|---|---|---|

| ¹H | Number and environment of protons | 1-8 (varies with functional groups) |

| ¹³C | Carbon skeleton structure | 20-150 |

| ³¹P | Phosphorus environment and bonding | -20 to +20 (for phosphate esters) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise characterization of Methylacetophos and its transformation products. fiveable.memeasurlabs.commsesupplies.com Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places, enabling the determination of the exact mass. researchgate.net This high level of mass accuracy, often to within 5 parts per million (ppm), allows for the confident assignment of elemental compositions. fiveable.menih.gov

The primary value of HRMS in this context is its ability to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. fiveable.me By providing an accurate mass measurement, HRMS can generate a unique elemental formula, which is instrumental in identifying unknown transformation products of Methylacetophos. ucr.edualgimed.com The process involves ionizing the sample, separating the ions based on their m/z, and detecting them with high precision. msesupplies.com Advanced instruments like Time-of-Flight (ToF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used to achieve the necessary high resolution. researchgate.net

Furthermore, the isotopic pattern observed in the high-resolution spectrum provides additional confirmation of the proposed elemental formula. The relative abundances of isotopologues, which are molecules that differ only in their isotopic composition, are well-established and can be used by software to predict and verify the formula of an unknown ion. nih.gov This capability, combined with fragmentation patterns also obtainable through HRMS, enhances the confidence in the structural elucidation of Methylacetophos metabolites and degradation products. researchgate.netalgimed.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure of Methylacetophos and its transformation products. edinst.commdpi.com Both methods probe the vibrational modes of molecules, generating a unique spectral fingerprint that can be used for identification and functional group analysis. mdpi.comstellarnet.usmdpi.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a molecular vibration. stellarnet.usphotothermal.com This makes it particularly sensitive to polar functional groups. The resulting IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational energies of different chemical bonds (e.g., P=O, P-O-C, C-H). Analysis of these bands allows for the identification of the functional groups present in the molecule.

Raman spectroscopy, conversely, is based on the inelastic scattering of monochromatic light (typically from a laser). mdpi.com A Raman spectrum arises from molecular vibrations that cause a change in the molecule's polarizability. edinst.comphotothermal.com It is highly effective for analyzing non-polar bonds and symmetric vibrations. One significant advantage of Raman spectroscopy is its insensitivity to water, making it well-suited for the analysis of aqueous samples without significant interference from the solvent. edinst.com

Together, these techniques provide a more complete vibrational analysis. edinst.com The "fingerprint region" of the spectra (typically below 1500 cm⁻¹) is particularly rich in information and unique to each molecule, allowing for the differentiation of structurally similar compounds, such as isomers or various transformation products of Methylacetophos. americanpharmaceuticalreview.comspectroscopyonline.com By comparing the spectra of the parent compound with its products, changes in the molecular structure, such as the cleavage of a bond or the formation of a new functional group, can be readily identified.

UV-Visible Spectroscopy for Quantitative Analysis and Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the quantitative determination of Methylacetophos and for monitoring its transformation over time. iajps.compnrjournal.com The technique is based on the principle that molecules containing chromophores (light-absorbing groups) absorb light in the UV and visible regions of the electromagnetic spectrum. bspublications.net This absorption promotes electrons from the ground state to a higher energy state. iajps.com

The fundamental relationship governing quantitative analysis by UV-Vis spectroscopy is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iajps.com This linear relationship allows for the creation of a calibration curve from standards of known concentrations, which can then be used to determine the concentration of Methylacetophos in an unknown sample. scribd.com

UV-Vis spectroscopy is particularly useful for monitoring reaction kinetics, such as the degradation or transformation of Methylacetophos. By measuring the change in absorbance at a specific wavelength (typically the wavelength of maximum absorbance, λmax) over time, the rate of the reaction can be determined. bspublications.net Changes in the chemical structure of Methylacetophos during transformation often lead to shifts in the absorption spectrum. For example, the formation or destruction of a conjugated system will alter the λmax, providing evidence of the transformation process. bspublications.net While UV-Vis spectra can be broad and may lack the detailed structural information provided by other methods, its simplicity, cost-effectiveness, and reliability make it a valuable tool for routine quantitative measurements and for tracking the progress of chemical reactions involving Methylacetophos. iajps.compnrjournal.com

Optimized Sample Preparation and Extraction Methods from Complex Matrices

The accurate analysis of Methylacetophos and its transformation products from complex environmental and biological matrices requires effective sample preparation to isolate the analytes of interest and remove interfering components. americanlaboratory.comchromatographyonline.com Key techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS method. chromatographyonline.com

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a highly selective and widely used sample preparation technique for cleaning up and concentrating analytes from complex samples prior to chromatographic analysis. americanlaboratory.comorganomation.comscpscience.com The method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes are retained on the sorbent while matrix interferences are washed away. sigmaaldrich.com

An SPE protocol generally consists of four main steps:

Conditioning: The sorbent is wetted with a solvent to activate it for sample retention. organomation.comwaters.com

Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent. organomation.com

Washing: Impurities and interfering compounds are removed by washing the cartridge with a specific solvent that does not elute the analyte. organomation.com

Elution: The retained analyte is recovered from the sorbent using a strong elution solvent. organomation.comthermofisher.com

The choice of sorbent is critical and depends on the physicochemical properties of Methylacetophos and the sample matrix. For organophosphorus compounds like Methylacetophos, which possess moderate polarity, reversed-phase sorbents (e.g., C18) or polymer-based sorbents (e.g., Oasis HLB) are commonly employed. waters.comlcms.cz Optimization of an SPE protocol involves selecting the appropriate sorbent, conditioning and elution solvents, and sample pH to achieve high recovery of the analyte and efficient removal of matrix components. windows.net Simplified protocols, sometimes reducing the steps to just load, wash, and elute, have been developed to save time and reduce solvent consumption. waters.comlcms.cz

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comsyrris.comlibretexts.org It is a versatile method for separating analytes like Methylacetophos from complex aqueous matrices. phenomenex.com

The process involves vigorously mixing the sample with an immiscible organic solvent. phenomenex.com Based on its partition coefficient (log P), Methylacetophos will distribute between the two phases. Non-polar or moderately polar compounds preferentially move into the organic phase, leaving polar impurities in the aqueous phase. phenomenex.com The layers are then separated, and the organic layer containing the analyte is collected for further analysis. veeprho.com

Key factors to optimize in an LLE method include:

Solvent Selection: The choice of organic solvent (e.g., dichloromethane, ethyl acetate, hexane) is crucial and is based on the analyte's solubility and the solvent's immiscibility with water. phenomenex.com

pH Adjustment: The pH of the aqueous phase can be adjusted to suppress the ionization of acidic or basic analytes, thereby increasing their partitioning into the organic solvent. elementlabsolutions.com

Salting Out: The addition of a salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of organic compounds in the aqueous layer, promoting their transfer to the organic phase. chromatographyonline.com

While effective, traditional LLE can be time-consuming and consume large volumes of organic solvents. phenomenex.com Variations like liquid-liquid microextraction (LLME) have been developed to minimize solvent use. syrris.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method Optimization

The QuEChERS method has become a dominant sample preparation technique, especially for multi-residue pesticide analysis in food and environmental matrices. rasayanjournal.co.inmdpi.comresearchgate.net It combines the principles of LLE with a dispersive solid-phase extraction (d-SPE) cleanup step. rasayanjournal.co.in

A typical QuEChERS procedure for Methylacetophos analysis involves two main stages:

Extraction and Partitioning: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride, and sometimes buffering salts like citrates). rasayanjournal.co.ineurl-pesticides.eu The addition of salts induces phase separation between the aqueous and organic layers and helps drive the pesticides into the acetonitrile layer. eurl-pesticides.eu

Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of sorbents. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, and graphitized carbon black (GCB) to remove pigments and sterols. rasayanjournal.co.in After vortexing and centrifugation, the cleaned supernatant is ready for analysis.

Optimization of the QuEChERS method is often necessary for different sample matrices to ensure high analyte recovery and effective cleanup. rasayanjournal.co.innih.gov This may involve modifying the type and amount of extraction salts and d-SPE sorbents. mdpi.comeurl-pesticides.eu For example, different buffered versions (e.g., AOAC or CEN methods) exist to handle pH-sensitive pesticides. mdpi.com The method's simplicity, speed, and low solvent consumption make it a highly effective and green alternative to traditional extraction techniques for the analysis of Methylacetophos. researchgate.net

Computational Chemistry and Molecular Modeling of Methylacetophos

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic structure of molecules. nih.govtaylorfrancis.comamazon.com DFT methods are used to predict a wide range of molecular properties, including geometries, energies, and reaction mechanisms with a good balance of accuracy and computational cost. nih.govucl.ac.uk These calculations are based on determining the electron density of a system rather than the complex many-electron wavefunction, making it feasible to study relatively large molecules like methylacetophos. taylorfrancis.comamazon.com DFT can elucidate key electronic descriptors, such as the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) gap and electrostatic potential, which are indicative of a molecule's reactivity with biological targets. qeios.comqeios.com

While specific DFT studies exclusively focused on methylacetophos are not extensively documented in publicly available literature, the principles are widely applied to the broader class of organophosphates. qeios.comqeios.comrsc.org For instance, DFT calculations have been employed to investigate the electronic properties and reactivity of various organophosphate pesticides to understand their toxicological mechanisms. qeios.comqeios.com These studies often reveal that the phosphorus center is a key electrophilic site, susceptible to nucleophilic attack, which is a critical step in both its mechanism of action (e.g., inhibition of acetylcholinesterase) and its degradation. nih.gov

A crucial application of quantum chemical calculations is the mapping of chemical reaction pathways, which involves locating and characterizing transition states (TS). A transition state is a high-energy, transient configuration of atoms that exists at the peak of the energy barrier between reactants and products. acs.org The energy difference between the reactants and the transition state is known as the activation energy or energy barrier, which determines the rate of a chemical reaction. acs.org

DFT calculations are instrumental in modeling these processes for organophosphates, particularly for hydrolysis reactions, which are a primary degradation pathway. Studies on similar organophosphates have used DFT to model the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the phosphorus atom. These calculations identify the geometry of the transition state and compute the associated energy barrier. For example, a computational study on the hydrolysis of a paraoxon (B1678428) analogue revealed that the process could proceed through a multi-step addition-elimination mechanism, with the formation of a pentavalent intermediate. acs.org The energy barrier for the formation of this intermediate is the rate-limiting step. acs.org

Another study on the reactivation of organophosphate-inhibited enzymes calculated the energy barriers for different steps in the reaction, showing how modifications to the reactivating molecule could lower these barriers and increase efficiency. nih.gov For the nucleophilic substitution step in the reactivation of a paraoxon-inhibited enzyme, the energy barrier was calculated to be 42.98 kcal/mol, a significant reduction from the 56.39 kcal/mol for the parent reactivator, explaining the enhanced reactivation rate. nih.gov

Table 1: Calculated Energy Barriers for Reactions of Organophosphate-Related Compounds

| Reaction / Process | Compound Type | Calculated Energy Barrier (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution (TS2) | Paraoxon-inhibited Enzyme + 2-PAM | 56.39 | QM/MM | nih.gov |

| Nucleophilic Substitution (TS2) | Paraoxon-inhibited Enzyme + 4-Met-2-PAM | 42.98 | QM/MM | nih.gov |

| Nucleophilic Substitution (TS2) | Paraoxon-inhibited Enzyme + 4,6-Dimet-2-PAM | 33.57 | QM/MM | nih.gov |

| Hydrogen Atom Transfer (HAT) | TDCIPP + CYP450 Cpd I | 27.52 (High Spin) | DFT | mdpi.com |

| Hydrogen Atom Transfer (HAT) | TCEP + CYP450 Cpd I | 16.78 (High Spin) | DFT | mdpi.com |

| Uncatalyzed DMNP Hydrolysis | DMNP (Sarin/Soman simulant) | 55 | B3LYP-D3(BJ) | osti.gov |

| MOF-Catalyzed DMNP Hydrolysis | DMNP (Sarin/Soman simulant) | 43 | B3LYP-D3(BJ) | osti.gov |

This table presents data from studies on various organophosphates to illustrate the application of computational chemistry in determining reaction energy barriers. Data for methylacetophos specifically was not available in the cited sources.

Quantum chemical calculations, especially DFT, are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra (e.g., Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible). ajol.inforsc.orgspectroscopyonline.com By calculating properties like vibrational frequencies or chemical shifts, researchers can assign spectral features to specific molecular motions or atomic environments. ajol.infospectroscopyonline.com

The accuracy of these predictions depends heavily on the chosen DFT functional and basis set. spectroscopyonline.com For example, a study on triclosan (B1682465) found that the M06-2X functional with the 6-311++G(d,p) basis set provided the best prediction for molecular geometry, while the LSDA functional with the 6-311G basis set was superior for predicting vibrational spectra. spectroscopyonline.com For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach used in conjunction with DFT. ajol.info

IR Frequencies : To identify characteristic vibrational modes, such as the P=O stretch, P-O-C stretches, and C=O stretch of the ester group.

NMR Chemical Shifts : To predict the ¹H, ¹³C, and ³¹P NMR spectra, aiding in the structural confirmation and analysis of its conformational properties in solution.

Table 2: Illustrative Comparison of Experimental vs. DFT-Predicted Spectroscopic Data for a Substituted Triazole

| Parameter | Nucleus/Group | Experimental Value (ppm) | Calculated Value (ppm) | Computational Method | Reference |

|---|---|---|---|---|---|

| ¹³C NMR Shift | C=O (of COOH) | 161.5 | 163.7 | B3LYP/6-311G++(d,p) | ajol.info |

| ¹H NMR Shift | Aromatic Protons | 7.5 - 7.8 | 7.9 - 8.4 | B3LYP/6-311G++(d,p) | ajol.info |

This table shows an example of the accuracy of DFT in predicting NMR chemical shifts for a different organic molecule, illustrating the methodology that could be applied to methylacetophos.

Characterization of Reaction Transition States and Energy Barriers

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bonvinlab.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics, stability, and intermolecular interactions of molecules like methylacetophos. mdpi.combiorxiv.org These simulations are particularly useful for understanding how a molecule behaves in a complex environment, such as in solution or when interacting with a biological macromolecule. nih.govresearchgate.net

For organophosphates, MD simulations have been crucial in elucidating their interaction with target enzymes, such as acetylcholinesterase (AChE). researchgate.net Simulations can reveal how the pesticide binds to the active site, the key amino acid residues involved in the interaction, and the conformational changes that occur in both the pesticide and the protein upon binding. mdpi.comresearchgate.net For example, MD simulations of several organophosphates with human AChE highlighted the importance of hydrogen bonds and hydrophobic interactions in stabilizing the complex. researchgate.net

MD simulations can also be used for conformational analysis, exploring the different shapes a flexible molecule like methylacetophos can adopt. This is important as the biological activity of a molecule can depend on its ability to adopt a specific conformation that fits into a binding site. Analysis of MD trajectories can provide information on parameters such as the Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of a molecule, and the Radius of Gyration (Rg) to understand its compactness. biointerfaceresearch.comnih.gov

Table 3: Key Parameters from MD Simulations of Organophosphate-Protein Complexes

| System | Simulation Length (ns) | Key Finding | Analysis Performed | Reference |

|---|---|---|---|---|

| Organophosphorus Hydrolase (OPH) + Paraoxon | 100 | Mutations increased the binding affinity of OPH for paraoxon. | RMSD, RMSF, MM-PBSA | biointerfaceresearch.com |

| Human Serum Albumin (HSA) + Organophosphates | Not Specified | Confirmed the stability of the organophosphate-HSA complex over time. | Molecular Dynamics | qeios.comqeios.com |

| Human Acetylcholinesterase (hAChE) + OPs | 50 | All complexes reached equilibrium during the initial 50 ns. | RMSD, Energy analysis | researchgate.net |

This table summarizes findings from MD simulations on various organophosphates to demonstrate the utility of this computational technique.

Development of Structure-Reactivity and Quantitative Structure-Activity Relationship (QSAR) Models based on Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. benthamscience.comugm.ac.id The goal is to develop an equation that can predict the activity of new, untested compounds based on calculated properties, known as molecular descriptors. ugm.ac.id These descriptors can encode physicochemical properties (like logP), electronic properties (from quantum chemical calculations), and topological or 3D features of the molecules. benthamscience.comtandfonline.com

For organophosphates, QSAR models are widely developed to predict their toxicity, such as the median lethal dose (LD₅₀). benthamscience.comtandfonline.com These models are valuable tools in regulatory toxicology for risk assessment, helping to prioritize chemicals for further testing and reducing the need for animal experiments. nih.gov

Several studies have successfully developed QSAR models for the acute toxicity of organophosphates. In one study, a model was built using genetic algorithm-multiple linear regression (GA-MLR) that showed good predictive power for the oral acute toxicity in rats. benthamscience.com The most important descriptors in their model were ALOGP², RDF030u, RDF065p, and GATS5m, which relate to hydrophobicity and 3D molecular structure. benthamscience.com Another study developed a robust QSAR model for rat oral acute toxicity, identifying the number of hydrogen bond donors and a descriptor related to partial charge as key influencers of toxicity. tandfonline.com

Table 4: Statistical Performance of Selected QSAR Models for Organophosphate Toxicity

| Model Endpoint | Statistical Parameters | Value | Modeling Method | Reference |

|---|---|---|---|---|

| Oral Acute Toxicity (LD₅₀) | R² (training set) | 0.9999 | BPANN | benthamscience.com |

| RMSE (training set) | 0.00168 | BPANN | benthamscience.com | |

| Oral Acute Toxicity (LD₅₀) | R² (training set) | 0.7451 | GA-MLR | tandfonline.com |

| Q²loo (cross-validation) | 0.6208 | GA-MLR | tandfonline.com | |

| R²ext (external test set) | 0.7360 | GA-MLR | tandfonline.com | |

| Binding to AChE | R² (validation set) | 0.87 - 0.90 | Monte Carlo | tandfonline.com |

This table provides examples of the statistical validation of QSAR models developed for organophosphate compounds. R² represents the coefficient of determination, Q² is the cross-validated R², and RMSE is the root mean square error.

Predictive Modeling of Environmental Chemical Fate and Degradation Pathways

Computational models are essential for predicting the environmental fate of chemicals like methylacetophos, including their transport, distribution, and degradation. dren.milnih.govtaylorfrancis.com These models can range from multimedia environmental models, which predict the partitioning of a chemical between air, water, soil, and sediment, to specific degradation pathway predictors. nih.gov

Predictive models for degradation often utilize bioinformatics tools and databases of known metabolic reactions to forecast the likely breakdown products of a compound. bioinformation.netresearchgate.net For example, the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) Pathway Prediction System uses a set of biotransformation rules to predict microbial degradation pathways. bioinformation.net Such a system was used to predict the degradation pathway for the organophosphate malathion, identifying potential microbial species capable of its breakdown. bioinformation.netresearchgate.net